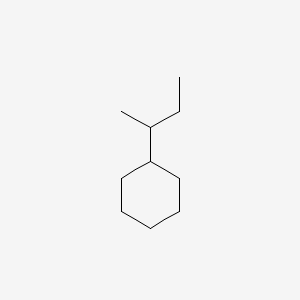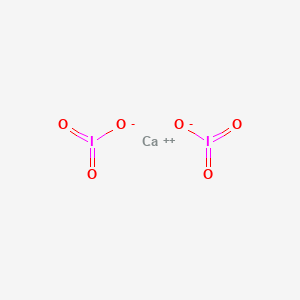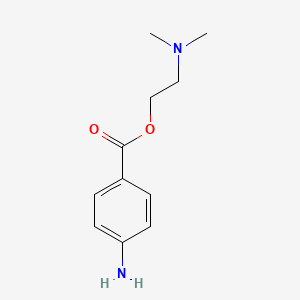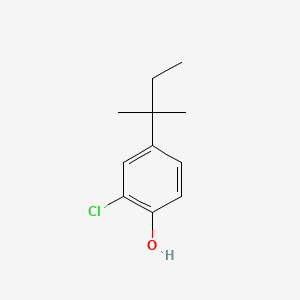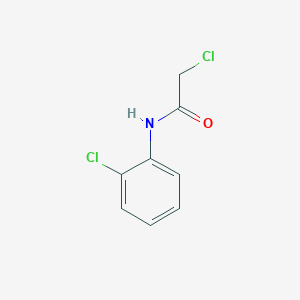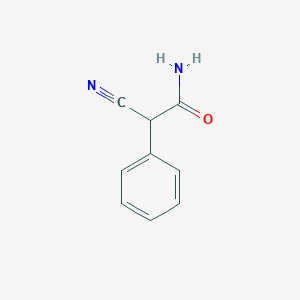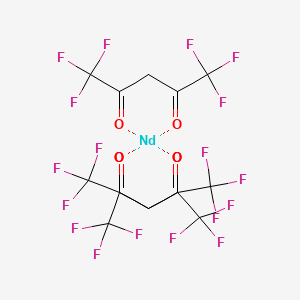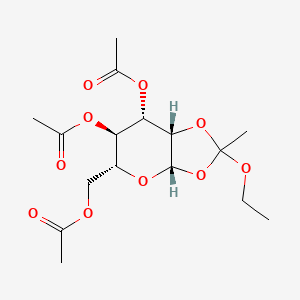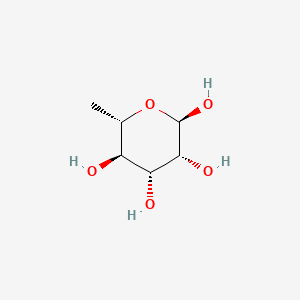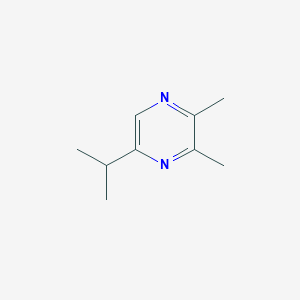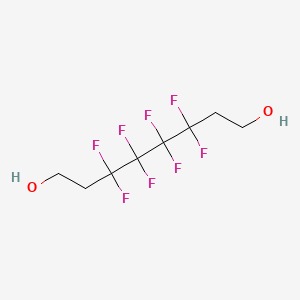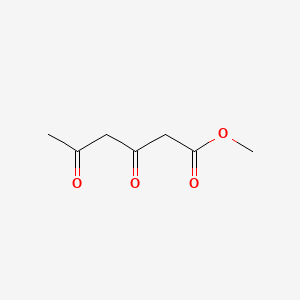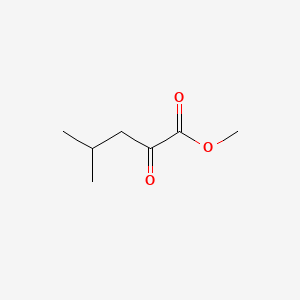
Methyl 4-methyl-2-oxopentanoate
Vue d'ensemble
Description
“Methyl 4-methyl-2-oxopentanoate” is a chemical compound with the molecular formula C7H12O3 . It is also known by its IUPAC name “methyl 4-methyl-2-oxopentanoate” and has a molecular weight of 144.17 g/mol . It is a 2-oxo monocarboxylic acid anion that is the conjugate base of 4-methyl-2-oxopentanoic acid . It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite .
Molecular Structure Analysis
The molecular structure of “Methyl 4-methyl-2-oxopentanoate” consists of a pentanoic acid backbone with a keto group at C-2 and a methyl group at C-4 . The InChI code for this compound is 1S/C7H12O3/c1-5(2)4-6(8)7(9)10-3/h5H,4H2,1-3H3 .Physical And Chemical Properties Analysis
“Methyl 4-methyl-2-oxopentanoate” is a colorless to yellow liquid . It has a density of 1.0±0.1 g/cm3, a boiling point of 184.0±9.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique
Application 1: Synthesis of Dibenzo Derivatives
- Scientific Field: Organic Chemistry
- Summary of Application: Methyl 4,4-dimethyl-3-oxopentanoate has been used as a substrate during InCl3-catalyzed syntheses of some new dibenzo derivatives .
- Methods of Application: The compound is used as a substrate in the presence of InCl3 catalyst to synthesize new dibenzo derivatives .
- Results or Outcomes: The outcome of this application is the successful synthesis of new dibenzo derivatives .
Application 2: Preparation of α-Oxoketene
- Scientific Field: Organic Chemistry
- Summary of Application: Methyl 4,4-dimethyl-3-oxopentanoate has been used in the preparation of neat α-oxoketene .
- Methods of Application: The compound is used as a starting material in the synthesis of α-oxoketene .
- Results or Outcomes: The outcome of this application is the successful preparation of α-oxoketene .
Application 3: Green Solvent
- Scientific Field: Green Chemistry
- Summary of Application: Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a close structural analogue of Methyl 4-methyl-2-oxopentanoate, is sold under the brand name Rhodiasolv PolarClean and has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
- Methods of Application: This compound is used as a solvent in various chemical reactions .
- Results or Outcomes: The use of this green solvent has been demonstrated for the first time for O- and N-arylation in SNAr reaction with solvent recovery with similar or superior yields compared to other green solvents .
Application 4: Synthesis of Dibenzo Derivatives
- Scientific Field: Organic Chemistry
- Summary of Application: Methyl 4,4-dimethyl-3-oxopentanoate has been used as a substrate during InCl3-catalyzed syntheses of some new dibenzo derivatives .
- Methods of Application: The compound is used as a substrate in the presence of InCl3 catalyst to synthesize new dibenzo derivatives .
- Results or Outcomes: The outcome of this application is the successful synthesis of new dibenzo derivatives .
Application 5: Preparation of α-Oxoketene
- Scientific Field: Organic Chemistry
- Summary of Application: Methyl 4,4-dimethyl-3-oxopentanoate has been used in the preparation of neat α-oxoketene .
- Methods of Application: The compound is used as a starting material in the synthesis of α-oxoketene .
- Results or Outcomes: The outcome of this application is the successful preparation of α-oxoketene .
Application 6: Synthesis of Dibenzo Derivatives
- Scientific Field: Organic Chemistry
- Summary of Application: Methyl 4,4-dimethyl-3-oxopentanoate has been used as a substrate during InCl3-catalyzed syntheses of some new dibenzo derivatives .
- Methods of Application: The compound is used as a substrate in the presence of InCl3 catalyst to synthesize new dibenzo derivatives .
- Results or Outcomes: The outcome of this application is the successful synthesis of new dibenzo derivatives .
Safety And Hazards
The safety information for “Methyl 4-methyl-2-oxopentanoate” indicates that it has a GHS07 pictogram and a signal word of "Warning" . Specific hazards are not mentioned, but general safety measures for handling chemical substances should be followed, including avoiding personal contact, inhalation, and contact with moisture .
Propriétés
IUPAC Name |
methyl 4-methyl-2-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)4-6(8)7(9)10-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVDEVQENPHSSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338058 | |
| Record name | Methyl 4-methyl-2-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-2-oxopentanoate | |
CAS RN |
3682-43-7 | |
| Record name | Methyl 4-methyl-2-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


